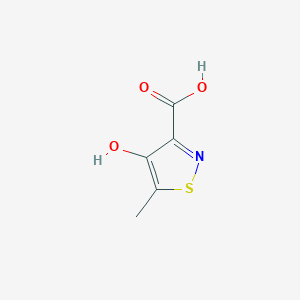
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anti-anxiety, anticonvulsant, and muscle relaxant properties. This particular compound is characterized by a benzene ring fused with a seven-membered diazepine ring, which includes nitrogen atoms at positions 1 and 5.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine can be synthesized through various methods. One common approach involves the condensation of aromatic o-diamines with ketones. For instance, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield 1,5-benzodiazepines . The reaction typically proceeds under mild conditions and shows good functional group compatibility.
Another method involves the use of γ-Fe2O3@SiO2/Ce(OTf)3 as a catalyst in a one-pot three-component domino reaction. This method allows for the efficient synthesis of 1,5-benzodiazepine-2,3-dicarboxylates by reacting substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Catalysts such as BiCl3 and γ-Fe2O3@SiO2/Ce(OTf)3 are preferred due to their efficiency and recyclability.
化学反応の分析
Types of Reactions
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
科学的研究の応用
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anxiolytic, anticonvulsant, and muscle relaxant.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: Shares a similar core structure but with different substituents.
Uniqueness
1-Methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which can influence its pharmacological activity and chemical reactivity. Its methyl group at position 1 and the dihydro nature of the compound contribute to its distinct properties compared to other benzodiazepines.
特性
CAS番号 |
787518-40-5 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
1-methyl-2,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-8-4-7-11-9-5-2-3-6-10(9)12/h2-3,5-7H,4,8H2,1H3 |
InChIキー |
IIWNRRWSRCQSLR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)





![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)


![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)
